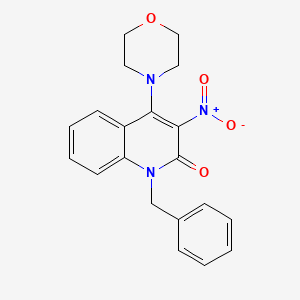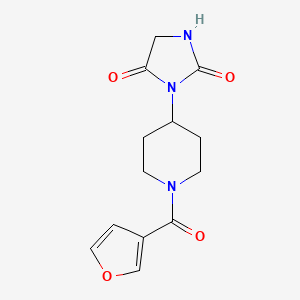![molecular formula C18H18N2O3S2 B2911488 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 886917-79-9](/img/structure/B2911488.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide, also known as DMXAA or ASA404, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first identified as a tumor vascular disrupting agent, meaning that it can selectively target and destroy the blood vessels that supply tumors with nutrients and oxygen. In recent years, DMXAA has also been investigated for its ability to stimulate the immune system and induce tumor cell death.
作用机制
The exact mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is not fully understood, but it is believed to involve multiple pathways. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been shown to selectively target and destroy tumor blood vessels, leading to reduced blood flow and nutrient supply to the tumor. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has also been shown to activate immune cells, leading to increased production of cytokines and enhanced immune response against tumor cells.
Biochemical and Physiological Effects:
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its anti-tumor and immune-stimulating properties, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been shown to induce oxidative stress, increase vascular permeability, and inhibit angiogenesis.
实验室实验的优点和局限性
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has several advantages for lab experiments, including its selective targeting of tumor blood vessels and its ability to stimulate the immune system. However, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
未来方向
There are several future directions for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide research, including its potential use in combination with other anti-cancer therapies, its use in personalized medicine approaches, and its investigation as a potential treatment for other diseases such as viral infections and autoimmune disorders. Further studies are also needed to fully understand the mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide and to identify potential biomarkers for patient selection and treatment monitoring.
合成方法
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide can be synthesized through a multi-step process involving the reaction of 2-mercapto-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide with ethyl iodide in the presence of a base. The resulting intermediate is then reacted with 4,7-dimethoxy-1,3-benzothiazol-2-amine to yield N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide.
科学研究应用
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been extensively studied in preclinical models of cancer, with promising results in a variety of tumor types. In mouse models, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been shown to induce tumor cell death, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has also been investigated for its ability to stimulate the immune system, with studies showing increased production of cytokines and activation of immune cells.
属性
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-24-14-8-6-5-7-11(14)17(21)20-18-19-15-12(22-2)9-10-13(23-3)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLLYPRTJNYHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Phenylpiperazin-1-yl)(1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2911406.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2911409.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2911410.png)
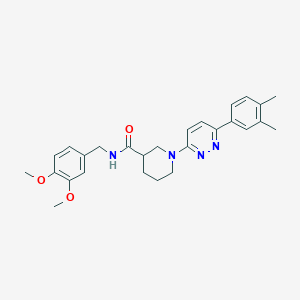
![O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride](/img/structure/B2911413.png)
![N-[2-[4-[(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911414.png)
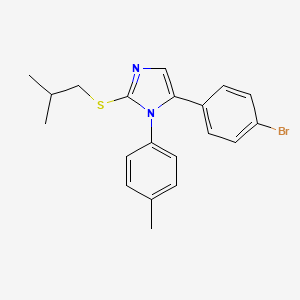
![7-Fluoro-2-methyl-3-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2911418.png)
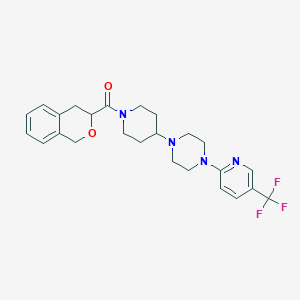
![3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide](/img/structure/B2911424.png)

